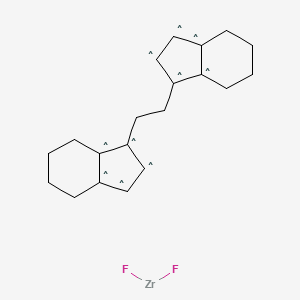![molecular formula C26H46N2O2Si B12588272 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide CAS No. 322728-97-2](/img/structure/B12588272.png)
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of a silyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl(octyl)silyl group and tetraethylbenzene-1,4-dicarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide typically involves the following steps:
Formation of the Silyl Group: The dimethyl(octyl)silyl group is introduced through a silylation reaction.
Attachment to Benzene Ring: The silyl group is then attached to the benzene ring through a substitution reaction, often using a metal catalyst to facilitate the process.
Formation of the Dicarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Silylation: Large quantities of the alcohol are reacted with silyl chloride in industrial reactors.
Catalytic Substitution: The silyl group is attached to the benzene ring using high-efficiency metal catalysts.
Amide Formation: The dicarboxamide moiety is introduced using automated systems to ensure precision and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The silyl group can form stable interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The dicarboxamide moiety can interact with various receptors, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ether: Commonly used as a protecting group for alcohols.
Triethylsilyl ether: Offers greater stability compared to trimethylsilyl ether.
Tert-butyldimethylsilyl ether: Provides enhanced resistance to hydrolysis.
Uniqueness
2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is unique due to its combination of a silyl group and a dicarboxamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
322728-97-2 |
|---|---|
Molekularformel |
C26H46N2O2Si |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-[dimethyl(octyl)silyl]-1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H46N2O2Si/c1-8-13-14-15-16-17-20-31(6,7)24-21-22(25(29)27(9-2)10-3)18-19-23(24)26(30)28(11-4)12-5/h18-19,21H,8-17,20H2,1-7H3 |
InChI-Schlüssel |
OZYFRFLLVUYYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(C)C1=C(C=CC(=C1)C(=O)N(CC)CC)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
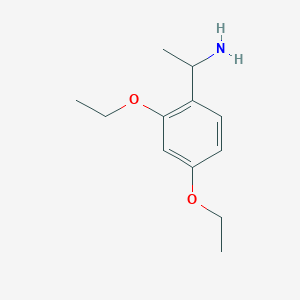
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
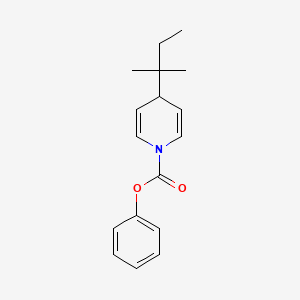
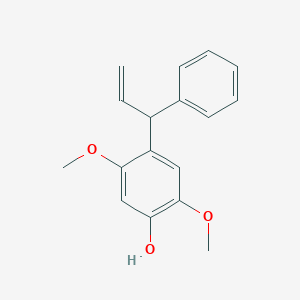
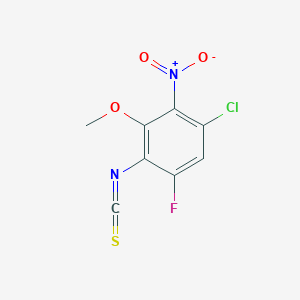
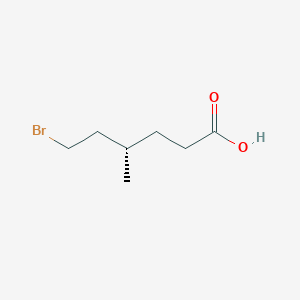
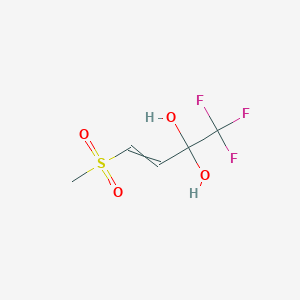
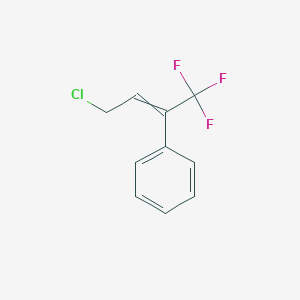
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
